molecular formula C17H20N2O2S B2925295 (E)-5-(2-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one CAS No. 587012-10-0

(E)-5-(2-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Cat. No. B2925295
CAS RN: 587012-10-0
M. Wt: 316.42
InChI Key: AOQBHQYAKGLEMU-NTCAYCPXSA-N
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Description

(E)-5-(2-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential use in the treatment of tuberculosis. This compound was first synthesized in 2010 by researchers at the University of Cape Town, South Africa. Since then, there has been a significant amount of research conducted on this compound, and it has shown promising results in preclinical studies.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been synthesized and investigated for their antimicrobial activity against several bacterial and fungal strains. These compounds, including those with pyrazole and pyridine heterocycles, have shown promising antimicrobial properties. Molecular docking studies against microbial DNA gyrase suggest these molecules exhibit significant binding affinity, indicative of their potential as antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Spectroscopic and Molecular Docking Studies

Spectroscopic methods and molecular docking studies have been employed to investigate the structural features and potential applications of thiazol-4(5H)-one derivatives. These studies help understand the molecular-orbital interactions, electronic properties, and potential as kinase inhibitors, suggesting their relevance in cancer research (Shanmugapriya et al., 2022).

Electrochemical and Optical Properties

Thiazolothiazole derivatives exhibit strong fluorescence and reversible electrochromism, making them attractive for optoelectronic and photochemical applications. These materials demonstrate the potential for electron transfer sensing and other multifunctional uses due to their unique electrochemical and fluorescent properties (Woodward et al., 2017).

Antioxidant Activity

Pyridine and thiazole derivatives have been evaluated for their antioxidant activity, underscoring the importance of these compounds in developing new therapeutic agents with potential to mitigate oxidative stress (Chaban et al., 2013).

properties

IUPAC Name

(5E)-5-[(2-propoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-11-21-14-8-4-3-7-13(14)12-15-16(20)18-17(22-15)19-9-5-6-10-19/h3-4,7-8,12H,2,5-6,9-11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQBHQYAKGLEMU-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-propoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

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